(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide
Description
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide (CAS: 52084-06-7) is a chiral small molecule characterized by an (S)-configured amino group, a 4-fluorophenyl substituent, and a phenylpropanamide backbone. It is synthesized with high purity (95%) and is cataloged under MFCD09725233 . This compound serves as a structural template for designing bioactive molecules, particularly in antimicrobial and anticancer research, due to its stereochemical specificity and modular substituents.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-fluorophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNWJNPTMMUHO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H18F N and a molecular weight of approximately 294.76 g/mol. Its structure includes an amide functional group and a fluorinated aromatic ring, which significantly influences its chemical reactivity and biological properties. The presence of the fluorine atom enhances the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has demonstrated potential anticancer effects in several studies. Its analogs have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including those from myelodysplastic syndromes .
Quorum Sensing Inhibition
Another area of interest is the compound's ability to interfere with quorum sensing (QS) mechanisms in bacteria. It has been identified as an inhibitor of QS-regulated phenotypes in several bacterial strains, which could lead to novel strategies for combating bacterial infections without relying on traditional antibiotics .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following methods are commonly employed:
- Formation of Amide Bond : The primary step involves the reaction between a suitable amine and acid chloride or carboxylic acid derivative.
- Fluorination : Selective introduction of the fluorine atom can be achieved through various electrophilic fluorination methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
N-(4-Fluorophenyl)-3-phenylpropanamide
- Structure: Lacks the (S)-2-amino group present in the target compound.
- Activity: Exhibits quorum sensing (QS) inhibitory properties against Vibrio harveyi with an IC50 of 1.1 µM, suggesting the fluorophenyl and phenylpropanamide moieties contribute to QS antagonism. The absence of the amino group may reduce steric hindrance, enhancing bacterial membrane penetration .
- Synthesis : Derived from marine bacterial metabolites, synthesized via amidation reactions.
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide
- Structure : Incorporates a pyrazole-thioether substituent and dichlorophenyl group.
- Activity : Designed as a dual-target inhibitor, combining the phenylpropanamide core with heterocyclic pharmacophores for enhanced kinase modulation .
L-Phe-AMC [(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide]
- Structure : Replaces the 4-fluorophenyl group with a 4-methylcoumarin moiety.
- Application : Functions as a fluorogenic protease substrate. The coumarin group introduces fluorescence, enabling enzymatic activity assays .
Table 1: Structural Analogs and Key Properties
Stereoisomers and Enantiomers
(R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- Structure: Diastereomer with an (R)-configured amino group and a hydroxypropyl chain.
- Synthesis : Produced via hydrogenation of a precursor, yielding 81% with 99.4% purity .
Hybrid Derivatives with Additional Pharmacophores
(S)-2-Amino-N-(6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-phenylpropanamide (Compound G)
- Structure: Integrates the target compound into a quinazolinone scaffold.
- Activity: Dual inhibitor of EGFR kinase (IC50 = 0.89 µM) and tubulin polymerization (IC50 = 1.2 µM). The quinazolinone group enhances planar stacking interactions with kinase ATP-binding pockets .
- Synthesis : 55% yield; characterized by IR (C=O stretch at 1677 cm<sup>-1</sup>) and NMR (δ 2.98 ppm for CH2) .
Table 2: Hybrid Derivatives and Pharmacological Profiles
| Compound | Hybrid Component | Target Activity (IC50) | Reference |
|---|---|---|---|
| Quinazolinone hybrid (G) | Quinazolinone core | EGFR kinase (0.89 µM), tubulin (1.2 µM) |
Physicochemical Property Comparisons
- LogP and PSA :
Table 3: Physicochemical Properties
| Compound | LogP | PSA (Ų) | Key Functional Group |
|---|---|---|---|
| (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | 3.38 | 85.33 | 4-Fluorophenyl |
| L-Phe-AMC | 3.38 | 90+ | 4-Methylcoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
